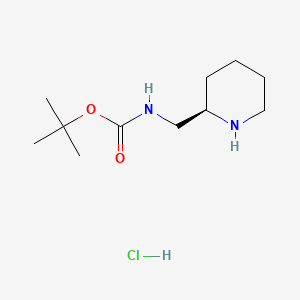

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCKZOQZABNCRC-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662562 | |

| Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217703-50-8 | |

| Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] When chirality is introduced, as in the case of this compound, the resulting enantiomerically pure building block becomes invaluable for the development of next-generation therapeutics. The synthesis of such chiral molecules is critical for optimizing pharmacological efficacy while minimizing potential off-target effects and associated toxicity.[1]

This guide provides a detailed examination of a robust and widely applicable synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each synthetic step, offer field-proven insights into reaction optimization, and present a comprehensive, self-validating experimental protocol suitable for researchers, scientists, and drug development professionals.

Strategic Analysis: Selecting an Optimal Synthetic Pathway

Several synthetic strategies can be employed to construct the target molecule. The choice of pathway often depends on the availability of starting materials, scalability, and the desired level of stereochemical control.

-

Asymmetric Hydrogenation of Pyridine Precursors: This modern approach offers high efficiency and atom economy, utilizing chiral catalysts to reduce substituted pyridines with excellent enantioselectivity.[3][4]

-

Synthesis from Chiral Pool Starting Materials: Natural amino acids, such as L-glutamic acid or (S)-lysine, provide a cost-effective source of chirality.[1][5] These multi-step syntheses involve the formation of the piperidine ring through cyclization, offering robust stereocontrol.[5]

-

Direct Protection of a Chiral Precursor: The most direct route, and the focus of this guide, begins with the commercially available or readily synthesized (R)-2-(aminomethyl)piperidine. This pathway hinges on the selective protection of one of the two amine functionalities.

The direct protection strategy is often favored for its straightforward nature and high-yield potential. The primary challenge lies in achieving regioselectivity—differentiating between the secondary amine within the piperidine ring and the primary exocyclic amine. This guide will focus on a protocol designed to selectively protect the primary amine with the tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.

The Core Synthesis: A Step-by-Step Mechanistic Walk-through

The selected pathway involves a two-step sequence starting from (R)-2-(aminomethyl)piperidine: 1) selective Boc-protection of the primary amine, and 2) formation of the hydrochloride salt.

Step 1: Selective Boc Protection of (R)-2-(aminomethyl)piperidine

The central transformation is the reaction of (R)-2-(aminomethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O) to yield (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate.

The Causality Behind Experimental Choices:

-

Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is an ideal choice for amine protection. It is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, yet can be readily removed under acidic conditions.[1]

-

Achieving Regioselectivity: While the secondary amine of the piperidine is generally more nucleophilic, the primary amine is less sterically hindered. By carefully controlling the reaction conditions, we can exploit this difference. Performing the reaction at a reduced temperature (0 °C) and slowly adding the Boc anhydride allows for kinetic control, favoring the reaction at the more accessible primary amine.

-

Solvent and Base: A biphasic system of an organic solvent like dichloromethane (DCM) and an aqueous solution of a mild base such as sodium bicarbonate is employed. The base serves to neutralize the in-situ generated acid and to ensure the amine starting material is in its more nucleophilic free base form.[6]

Step 2: Formation of the Hydrochloride Salt

The final step involves the protonation of the piperidine nitrogen with hydrochloric acid to form the stable and highly crystalline hydrochloride salt. This salt form enhances the compound's stability, improves its handling characteristics, and often increases its solubility in aqueous media.[1]

Detailed Experimental Protocol

This protocol is based on established methodologies for the selective N-Boc protection of diamines.[6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| (R)-2-(aminomethyl)piperidine | 114.19 | 5.00 g | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 9.56 g | 1.0 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |

| Deionized Water | - | 50 mL | - |

| Brine (Saturated aq. NaCl) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

| Diethyl Ether | - | As needed | - |

| 2M HCl in Diethyl Ether | - | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(aminomethyl)piperidine (5.00 g, 43.8 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add the saturated aqueous solution of sodium bicarbonate (50 mL).

-

Boc Protection: While stirring vigorously, add a solution of di-tert-butyl dicarbonate (9.56 g, 43.8 mmol) in DCM (20 mL) dropwise over a period of 1 hour, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate as an oil.

-

Purification (if necessary): If significant impurities (such as the di-Boc protected side product) are observed, purify the crude product by silica gel column chromatography.[6]

-

Salt Formation: Dissolve the purified product in a minimal amount of diethyl ether. Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizing the Synthesis and Troubleshooting

Synthetic Workflow Diagram

Caption: A logical workflow for troubleshooting low yields.

Conclusion: A Versatile Building Block for Future Innovation

The synthetic pathway detailed in this guide provides a reliable and efficient method for producing high-purity this compound. By understanding the chemical principles that govern each step, particularly the factors influencing the regioselective Boc protection, researchers can confidently and consistently synthesize this valuable chiral building block. The availability of this and similar intermediates is paramount to the continued exploration and development of novel, safer, and more effective therapeutics that leverage the privileged piperidine scaffold.

References

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

-

An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

Qu, S., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH. Available from: [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

-

Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Available from: [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ACS Publications. Available from: [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH. Available from: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Available from: [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.

-

(S)-N-(2, 6-Dimethylphenyl)piperidine-2-carboxamide, min 98% (HPLC), 100 grams. Stellar Chemical Corporation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research sectors. As a derivative of piperidine, a heterocyclic amine scaffold prevalent in numerous bioactive molecules and approved drugs, this compound serves as a crucial intermediate in the synthesis of complex molecular architectures.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective functionalization at the secondary amine of the piperidine ring. The hydrochloride salt form is intentionally prepared to enhance the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions and biological assays.[1]

This guide provides an in-depth analysis of the physicochemical properties, synthesis, analytical characterization, and safe handling of this compound. The information herein is synthesized from established chemical principles and data from analogous compounds to provide a comprehensive resource for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

The structural integrity and identity of a chemical reagent are foundational to its application. This compound is defined by its specific stereochemistry at the C2 position of the piperidine ring, a feature critical for stereoselective synthesis.

Synonyms:

-

(R)-2-(Boc-aminomethyl)piperidine hydrochloride

-

tert-Butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate hydrochloride

Molecular Structure and Key Features

The molecule incorporates several key functional groups that dictate its chemical behavior:

-

Piperidine Ring: A saturated heterocycle that provides a robust, three-dimensional scaffold.

-

Chiral Center: The (R)-configuration at the C2 position is essential for creating enantiomerically pure final products.

-

Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl group, which is stable under many reaction conditions but can be selectively removed under acidic conditions.

-

Hydrochloride Salt: The secondary amine of the piperidine ring is protonated and forms an ionic bond with a chloride ion, which typically improves crystallinity and solubility in polar solvents.

Caption: Molecular structure with key functional groups highlighted.

Chemical Identifiers

The following table summarizes the key identifiers for the compound. Note that properties are calculated based on the parent free base, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, with adjustments for the hydrochloride salt.

| Identifier | Value | Source |

| CAS Number | 141774-61-0 (for parent free base) | [2][3] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [4][5] |

| Molecular Weight | 250.77 g/mol | [4][5] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCC[NH2+]1.[Cl-] | Inferred from parent |

| InChIKey | DIRUVVRMWMDZAE-UHFFFAOYSA-N (for parent free base) | [2] |

Physicochemical Properties

Understanding the physicochemical properties is critical for designing reaction conditions, purification strategies, and formulation studies. The data presented are based on available information for the parent compound and analogous hydrochloride salts.

| Property | Value / Description | Rationale / Source |

| Appearance | White to light yellow crystalline powder or solid. | Typical appearance for this class of compounds.[3] |

| Melting Point | 93.0 to 97.0 °C (for parent free base). The hydrochloride salt is expected to have a significantly higher and sharper melting point. | [3] |

| Solubility | Expected to have good solubility in water (~10 mg/mL) and polar organic solvents like methanol and DMSO. Limited solubility in nonpolar solvents. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1] |

| Stability | Stable under normal storage conditions (room temperature, dry, inert atmosphere). | [6] |

| LogP (Octanol/Water) | 1.4 (for parent free base). | [2] |

| pKa | Not experimentally determined in provided sources. The secondary amine of the piperidine ring is basic and will be protonated at physiological pH. | N/A |

Synthesis and Purification

The synthesis of this compound is typically a two-step process. The causality behind this workflow is rooted in selective protection and then salt formation to improve handling and solubility.

Caption: General synthetic workflow for the target compound.

Experimental Protocol 1: Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate (Free Base)

This protocol is a generalized procedure based on standard methods for Boc protection of amines.[1][7]

-

Dissolution: Dissolve (R)-2-(aminomethyl)piperidine in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction and prevent side product formation.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF to the cooled amine solution over 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol 2: Formation of the Hydrochloride Salt

This step converts the oily or solid free base into a more stable and easily handled crystalline salt.[1]

-

Dissolution: Dissolve the purified (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution to 0 °C and slowly add a solution of hydrochloric acid (1.0 M in diethyl ether or a similar solvent) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the final product under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and structural integrity of the synthesized compound.

Caption: Standard analytical workflow for compound validation.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is used to confirm the molecular structure. Key expected signals in ¹H NMR would include a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group and characteristic multiplets for the protons on the piperidine ring.[8][9]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight. The analysis would show a peak corresponding to the mass of the protonated parent molecule (the cation), [M+H]⁺, at m/z 215.18.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound.[10] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with TFA or formic acid) is typically used. Purity is determined by the relative area of the product peak.

-

Chiral HPLC: To confirm the enantiomeric purity ((R)-configuration), a specialized chiral column is required.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is based on data for the parent compound and structurally related molecules.[2][11][12]

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[12][13] |

| Serious Eye Damage/Irritation | H319/H318: Causes serious eye irritation/damage.[12][13] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[12][13] |

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[11]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[14][15]

Applications in Research and Drug Discovery

The primary utility of this compound is as a chiral intermediate in multi-step syntheses. The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties.

Caption: Role as a versatile intermediate in API synthesis.

-

Kinase Inhibitors: The piperidine ring can be functionalized to interact with the ATP-binding pocket of kinases.[1]

-

Protease Inhibitors: The scaffold can be elaborated to mimic peptide bonds and fit into the active sites of proteases.[1]

-

GPCR Ligands: Many G-protein coupled receptor ligands incorporate piperidine moieties to achieve desired potency and selectivity.

The Boc-protected primary amine allows for initial modifications to be made at the piperidine nitrogen. Subsequently, the Boc group can be removed to expose the primary amine for further coupling reactions, making it a highly versatile and strategic building block.

References

-

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2. PubChem, National Center for Biotechnology Information. [Link]

-

tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. ResearchGate. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

Sources

- 1. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]

- 2. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (Piperidin-2-ylmethyl)carbamate | 141774-61-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]

- 15. 309956-78-3|(R)-tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

A Technical Guide to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, focusing on its role and chemical mechanism of action as a high-value chiral intermediate in pharmaceutical research and development. Instead of possessing a direct biological mechanism of action, its significance lies in its synthetic utility for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).

Compound Overview: Structure and Synthetic Value

This compound is a stereochemically defined building block featuring a piperidine core. Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous approved drugs.[1][2] The key structural features that define its utility are:

-

Chiral Center: The (R)-configuration at the C2 position is crucial for creating stereospecific interactions with biological targets, which is essential for optimizing drug efficacy and minimizing off-target effects.[1]

-

Boc-Protected Amine: The secondary amine of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions, allowing for controlled, sequential reactions.[3]

-

Primary Aminomethyl Group: The reactive primary amine on the methyl substituent serves as a key handle for synthetic elaboration, enabling the construction of diverse molecular architectures.[4]

-

Hydrochloride Salt: The salt form enhances the compound's stability, crystallinity, and solubility in certain solvents, simplifying handling and formulation in synthetic processes.

| Property | Data | Source(s) |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [1] |

| Appearance | White powder | [1] |

| Primary Utility | Chiral building block for API synthesis | [1][4] |

Core Mechanism of Action in Chemical Synthesis

The "mechanism of action" for this compound is its chemical reactivity, which is centered on the selective removal of the Boc protecting group followed by functionalization of the resulting amines.

Boc Deprotection: The Gateway Reaction

The most critical step in utilizing this building block is the acid-catalyzed deprotection of the Boc group. This reaction unmasks the secondary amine of the piperidine ring, making it available for subsequent coupling reactions.

Mechanism of Acid-Catalyzed Boc Deprotection: The process occurs in a well-defined sequence:[3][5]

-

Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[3][6]

-

Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5]

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free secondary amine.[5][6]

-

Protonation of Liberated Amine: Under the acidic reaction conditions, the newly freed amine is protonated, typically forming an ammonium salt.[3][5]

The tert-butyl cation byproduct can be quenched by scavengers or deprotonate to form isobutylene gas.[3][6] It is crucial to perform this reaction in a well-vented system to allow for the safe release of gaseous byproducts.[3][5]

Protocol 1: General Procedure for Boc Deprotection

-

Dissolution: Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Addition: Add a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), often used in a 1:1 mixture with DCM.

-

A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is the dihydrochloride salt of (R)-2-(aminomethyl)piperidine, which can often be used directly in the next step or after neutralization.

Synthetic Elaboration Pathways

Once deprotected, the resulting diamine is a versatile intermediate for building molecular complexity. The primary and secondary amines exhibit different steric and electronic properties, allowing for potential regioselective reactions. Common transformations include:

-

Amide Bond Formation: Coupling with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Application in Drug Synthesis: Case Study of DPP-4 Inhibitors

The piperidine scaffold is a key structural motif in many inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme targeted for the treatment of type 2 diabetes.[7][8][9] Several approved drugs, known as "gliptins," utilize chiral amine building blocks to achieve potent and selective inhibition of DPP-4.[8][10]

Case Study: Synthesis of Anagliptin

Anagliptin is a potent DPP-4 inhibitor used for the treatment of type 2 diabetes.[11][12] Its synthesis demonstrates the critical role of chiral amine intermediates. While not directly using (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, the synthesis of Anagliptin involves a conceptually similar Boc-protected chiral amine which is deprotected and then coupled to a carboxylic acid moiety.

Simplified Retrosynthesis Highlighting the Key Bond Formation:

A common synthetic strategy involves the coupling of two key fragments: a chiral amine component and a pyrazolopyrimidine carboxylic acid.[11][13]

-

Fragment A (Chiral Amine): A protected chiral amine, such as (S)-l-(2-((l-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile, is prepared. A critical step in its synthesis is the deprotection of a Boc-protected precursor using acid.[11]

-

Fragment B (Carboxylic Acid): The heterocyclic core, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, is synthesized separately.[14]

-

Coupling: The deprotected amine from Fragment A is coupled with the carboxylic acid of Fragment B using a condensing agent like N,N'-carbonyldiimidazole (CDI) to form the final Anagliptin molecule.[11]

This case illustrates the industrial importance of Boc-protected chiral amines as essential building blocks. The (R)-piperidin-2-ylmethyl scaffold from our compound of interest is employed in the synthesis of other DPP-4 inhibitors and various GPCR ligands, where its specific stereochemistry and conformation are vital for biological activity.[2][4][15]

Conclusion

This compound is not a drug but a crucial enabler in drug discovery. Its value is derived from its precisely defined stereochemistry and the orthogonally protected amine functionalities. The compound's "mechanism of action" is purely chemical, centered on a reliable and well-understood Boc deprotection strategy that opens the door to a multitude of synthetic transformations. For researchers in drug development, this building block provides a robust and efficient route to introduce a chiral piperidine scaffold, accelerating the synthesis of complex and potentially life-saving therapeutics.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). a Retrosynthetic strategy for teneligliptin (1) and b synthetic route designed to achieve compound 1. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Anagliptin Hydrochloride. Retrieved from [Link]

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

- Google Patents. (n.d.). CN105503878A - Synthesis method of anagliptin.

- Google Patents. (n.d.). CN103951669A - Synthesis method of Anagliptin key intermediate.

- Google Patents. (n.d.). WO2015150887A1 - Process for the preparation of anagliptin or its salts.

- Google Patents. (n.d.). US9518048B2 - Process for the preparation of teneligliptin.

-

Quick Company. (n.d.). Process For The Preparation Of Teneligliptin. Retrieved from [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Quick Company. (n.d.). "Process For Preparation Of Anagliptin". Retrieved from [Link]

- Google Patents. (n.d.). CN105294673A - Teneligliptin synthesis method.

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

-

Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

-

PubMed. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Retrieved from [Link]

-

UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. oatext.com [oatext.com]

- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]

- 10. public.pensoft.net [public.pensoft.net]

- 11. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]

- 12. "Process For Preparation Of Anagliptin" [quickcompany.in]

- 13. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]

- 14. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, a valuable chiral building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, applications, and the critical experimental protocols for its use, grounding our discussion in established scientific principles to ensure both accuracy and practical utility.

Compound Identification and Physicochemical Properties

A critical first step in utilizing any chemical intermediate is the precise confirmation of its identity. It is important to note a distinction in commonly available data. While the user's topic is the (R)-piperidin-2-yl isomer, the more frequently cited CAS number in commercial and chemical databases, 1217778-64-7, corresponds to the regioisomer, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.[1][2]

For the piperidin-2-yl series, the free base of the opposite enantiomer, (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate, is assigned CAS Number 139004-93-6 .[3] A specific CAS number for the (R)-enantiomer hydrochloride salt is not prominently available in public databases as of this writing. Researchers should therefore exercise diligence in sourcing and characterization.

The properties listed below are for the parent compound, which are stereoisomer-independent unless otherwise noted.

| Property | Data | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ (Free Base) C₁₁H₂₃ClN₂O₂ (Hydrochloride Salt) | PubChem[3] |

| Molecular Weight | 214.30 g/mol (Free Base) 250.77 g/mol (Hydrochloride Salt) | PubChem[3] |

| IUPAC Name | tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride | N/A |

| Synonyms | (R)-2-(Boc-aminomethyl)piperidine HCl | N/A |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in water, methanol, and other polar organic solvents | N/A |

The Strategic Importance in Medicinal Chemistry

The value of this compound lies in the convergence of three key structural features: the piperidine scaffold, its specific chirality, and the versatile Boc-protecting group.

-

The Privileged Piperidine Scaffold : The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[4] Its prevalence is due to favorable physicochemical properties, metabolic stability, and its ability to act as a scaffold to orient functional groups for optimal interaction with biological targets.[4]

-

The Imperative of Chirality : The introduction of a chiral center at the 2-position of the piperidine ring allows for highly specific, three-dimensional interactions with biological targets like enzymes and receptors.[5][6] Enantiomers of a drug often exhibit vastly different potency, selectivity, and safety profiles; using an enantiomerically pure building block is essential for developing modern therapeutics.[4]

-

The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is one of the most common amine protecting groups in organic synthesis.[7] It effectively masks the reactivity of the primary amine on the methyl side-chain, allowing chemists to perform reactions on the secondary amine of the piperidine ring. Its key advantage is its stability in basic and nucleophilic conditions, coupled with its clean and straightforward removal under acidic conditions.[8][9]

Synthesis and Stereochemical Control

A robust and stereocontrolled synthesis is paramount. While numerous proprietary methods exist, a logical and illustrative chemoenzymatic or asymmetric synthetic route is often employed. Below is a representative pathway starting from a commercially available chiral precursor, (R)-pipecolic acid.

The causality behind this experimental design is as follows:

-

Starting Material Selection : (R)-Pipecolic acid provides the necessary piperidine core with the correct, pre-defined stereochemistry at the C2 position.

-

Amine Protection : The secondary amine of the piperidine ring must be protected (e.g., as a Cbz or other orthogonal group) to prevent it from interfering with the subsequent reduction step.

-

Carboxylic Acid Reduction : The carboxylic acid is reduced to a primary alcohol. This is a standard transformation, often achieved with strong reducing agents like Lithium Aluminum Hydride (LAH).

-

Conversion to an Amine : The alcohol is converted into a leaving group (e.g., a tosylate or mesylate) and then displaced with an azide (via an SN2 reaction), which is subsequently reduced to the primary amine. This multi-step conversion is a reliable method for generating the aminomethyl group.

-

Selective Boc Protection : The newly formed primary amine is more sterically accessible and generally more nucleophilic than the protected secondary amine within the ring, allowing for its selective protection using Di-tert-butyl dicarbonate (Boc₂O).

-

Final Deprotection & Salt Formation : The protecting group on the ring nitrogen is removed. Treatment with HCl provides the final, stable hydrochloride salt.

Caption: Illustrative synthetic pathway for the target compound.

Key Experimental Protocols

The utility of this building block is realized through its subsequent reactions. The most critical and immediate step for its use in synthesis is the removal of the Boc protecting group to unmask the primary amine for further elaboration.

Protocol: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly efficient method for Boc deprotection.[8][10] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation (which forms isobutene), carbon dioxide, and the free amine.[9]

Materials:

-

This compound (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve the this compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C. This is a precautionary step to control any potential exotherm.

-

TFA Addition: Add TFA (5-10 eq) dropwise to the stirred solution. Effervescence (release of CO₂) may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

-

Workup - Neutralization: Re-dissolve the resulting residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

-

Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, (R)-piperidin-2-ylmethanamine, as the free base. This product can then be used directly or converted to a different salt if required.

Application as a Core Building Block

The deprotected amine is now ready for incorporation into a larger target molecule. Its primary application is in multistep syntheses where the primary amine serves as a key nucleophile or point of attachment.

Caption: Workflow illustrating the use of the title compound.

This intermediate is particularly useful in the synthesis of:

-

Enzyme Inhibitors : Where the piperidine or the aminomethyl group can bind within a specific pocket of an enzyme active site.

-

GPCR Ligands : The nitrogen atoms can serve as key hydrogen bond donors/acceptors or be protonated to form ionic interactions with receptor residues.

-

Complex Scaffolds : Serving as a chiral handle to direct the synthesis of more complex heterocyclic systems.

By providing a stereochemically defined fragment with orthogonally reactive sites (the ring nitrogen vs. the side-chain nitrogen), this reagent empowers medicinal chemists to systematically explore the chemical space around a pharmacophore, ultimately accelerating the drug discovery process.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

Pharmaffiliates. (n.d.). CAS No : 309956-78-3 | Product Name : (R)-3-(Boc-Amino)piperidine. Retrieved from [Link]

-

ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

The Synthetic Cornerstone: A Technical Guide to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its true value lies in its role as a versatile and crucial building block for the synthesis of enantiomerically pure pharmaceuticals. The inherent structural rigidity and chirality of the piperidine scaffold are pivotal in designing molecules with high affinity and selectivity for various biological targets. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the development of novel therapeutic agents. We will explore its utility in constructing complex molecular architectures and discuss the potential biological activities of the resulting compounds, thereby offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Significance of a Chiral Scion

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of approved drugs and clinical candidates.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for optimal interaction with biological targets.[2] The introduction of a chiral center, as seen in this compound, further enhances its utility, enabling the synthesis of stereochemically defined molecules.[4][5] This is paramount in modern drug development, where enantiomeric purity is often a prerequisite for improved efficacy and reduced off-target effects.[1]

The subject of this guide, this compound, is a derivative of (R)-2-(aminomethyl)piperidine where the exocyclic primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This strategic protection allows for selective chemical modifications at other positions of the piperidine ring, making it an invaluable intermediate in multi-step synthetic pathways.[1]

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of this building block is essential for its effective use in synthesis. The hydrochloride salt form generally offers improved solubility in aqueous media compared to the free base.[1]

| Property | This compound | (R,S)-2-(Aminomethyl)-1-N-Boc-piperidine hydrochloride | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride |

| CAS Number | Not specified in search results | 370069-31-1[1] | 1217778-64-7[6][7] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | C₁₁H₂₃ClN₂O₂[1] | C₁₁H₂₃ClN₂O₂[7] |

| Molecular Weight | 250.77 g/mol [1] | 250.77 g/mol [1] | 250.76 g/mol [7] |

| Appearance | White powder[1] | White powder[1] | Not specified |

| Solubility | Soluble in methanol and MDC[1] | Improved solubility[1] | Not specified |

Synthesis of the Chiral Building Block: A Strategic Approach

The enantiomerically pure synthesis of this compound is a critical step in its application. A common strategy involves the use of chiral pool starting materials to ensure the desired stereochemistry.

General Synthetic Protocol: N-Boc Protection

The most direct route involves the selective N-protection of (R)-2-(aminomethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O).[8] Careful control of reaction conditions is crucial to achieve mono-protection on the exocyclic primary amine, leaving the piperidine nitrogen available for further reactions.

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-2-(aminomethyl)piperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, for instance, triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Boc₂O Addition: Slowly add a solution of (Boc)₂O (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. If using an organic solvent, separate the layers. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[8]

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is treated with a solution of HCl in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of the desired salt.

Caption: General synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The primary utility of this compound is as a chiral intermediate for the synthesis of more complex and biologically active molecules. The Boc-protected amine allows for a variety of chemical transformations at the piperidine nitrogen, while the (R)-stereocenter is maintained.

Incorporation into Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9][10][11][12] Several potent and selective DPP-IV inhibitors feature a piperidine scaffold.[12][13] The (R)-2-(aminomethyl)piperidine moiety can be incorporated to interact with specific residues in the active site of the DPP-IV enzyme.

Hypothetical Synthetic Application:

The free secondary amine of the deprotected (R)-piperidin-2-ylmethyl)carbamate can be coupled with a suitable heterocyclic core, a common feature in many DPP-IV inhibitors.[11] The primary amine, after deprotection of the Boc group, can be further functionalized to enhance binding affinity and selectivity.

Caption: General structure of a therapeutic agent incorporating the scaffold.

Synthesis of Kinase Inhibitors

The piperidine scaffold is also prevalent in the design of kinase inhibitors.[14][15][16] The introduction of a chiral piperidine moiety can improve the selectivity and potency of these inhibitors. The this compound can serve as a starting point for the synthesis of novel kinase inhibitors by coupling the piperidine nitrogen to a core kinase-binding motif.

Development of CNS-Active Agents

Chiral piperidine derivatives are frequently found in drugs targeting the central nervous system (CNS).[17] The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, while the specific stereochemistry is crucial for interacting with CNS receptors and enzymes.

Future Perspectives

The utility of this compound as a chiral building block is well-established. Future research will likely focus on its application in the synthesis of novel therapeutic agents targeting a wider range of diseases. Its incorporation into new drug candidates for indications such as cancer, neurodegenerative disorders, and infectious diseases is an active area of investigation. The development of more efficient and scalable synthetic routes to this key intermediate will also be crucial for its broader application in the pharmaceutical industry.

Conclusion

While this compound may not possess significant intrinsic biological activity, its role as a chiral cornerstone in the synthesis of enantiomerically pure pharmaceuticals is undeniable. Its strategic use allows medicinal chemists to construct complex molecules with precise three-dimensional architectures, a critical factor in achieving high potency and selectivity. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance as a valuable tool in the ongoing quest for novel and improved therapeutics.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]

-

Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. PubMed. Available at: [Link]

-

Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health. Available at: [Link]

-

Piperidine DPP-IV inhibitors. ResearchGate. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

-

Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society. Available at: [Link]

-

tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem. Available at: [Link]

-

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. PubChem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem. Available at: [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility Profile of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical framework for understanding and determining the solubility of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. In the absence of publicly available, specific solubility data for this compound, this document serves as a comprehensive manual, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate robust and reliable solubility profiles. We will delve into the theoretical underpinnings of solubility for hydrochloride salts, provide step-by-step methodologies for both thermodynamic and kinetic solubility determination, and explore the critical factors that influence the dissolution of this compound.

Introduction: The Criticality of Solubility in Drug Development

This compound is a chiral piperidine derivative that serves as a valuable building block in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation and development.[1] Among these properties, aqueous solubility is a cornerstone, directly impacting a drug's absorption and, consequently, its bioavailability.[2] Poor solubility can lead to suboptimal drug exposure, variability in patient response, and significant challenges in developing a viable dosage form.[3]

This guide addresses a notable gap in the available literature: the specific solubility data for this compound. Therefore, this document shifts from a data repository to a methodological guide. It is designed to empower researchers to:

-

Establish a robust, reproducible protocol for determining the solubility of this hydrochloride salt.

-

Understand the key variables that will influence the solubility measurements.

-

Interpret the generated data within the context of pharmaceutical development.

We will proceed by first examining the physicochemical properties of the parent molecule, which provide a theoretical basis for its expected solubility behavior.

Physicochemical Properties of the Parent Compound

Understanding the structure and properties of the free base, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, is essential for predicting the behavior of its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.30 g/mol | [4] |

| Calculated logP | 1.4 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| pKa (estimated) | 8.0 - 10.0 | [5][6][7][8] |

Theoretical Framework: Solubility of Amine Hydrochloride Salts

As a hydrochloride salt of a secondary amine, the solubility of this compound is governed by several key principles:

-

pH-Dependent Solubility : The piperidine nitrogen's basicity means that the equilibrium between the ionized (salt) and non-ionized (free base) forms is pH-dependent. At lower pH values, the equilibrium favors the protonated, more soluble form. As the pH increases towards and beyond the pKa of the piperidine, the equilibrium shifts towards the less soluble free base.[9]

-

The Common Ion Effect : The solubility of a hydrochloride salt can be suppressed by the presence of a common chloride ion in the solution.[1][10] This is a direct consequence of Le Chatelier's principle, where an increase in the concentration of one of the ions in a saturated solution drives the equilibrium towards the solid, undissolved salt.[3][11] This is particularly relevant in physiological fluids and certain buffered solutions.[12]

-

Disproportionation : This is the conversion of the salt form into its less soluble free base in the presence of a higher pH microenvironment.[13] This can occur in solid dosage forms when the API is in contact with basic excipients or in aqueous suspensions, potentially leading to a significant decrease in solubility and dissolution rate.[14][15][16]

Experimental Determination of Solubility

A multi-faceted approach to solubility determination, encompassing both thermodynamic and kinetic measurements, provides a comprehensive understanding of a compound's behavior.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive technique for determining thermodynamic or equilibrium solubility.[2][17] It measures the concentration of a compound in a saturated solution at equilibrium.

-

Preparation of Solvents : Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to assess pH-dependent solubility. Use purified, deionized water as a solvent as well.

-

Sample Preparation : Add an excess amount of this compound to a known volume of each solvent in sealed glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration : Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis : Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[18] A standard curve of the compound should be prepared to ensure accurate quantification.

-

Data Analysis : Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO).[19] This method is faster than the shake-flask method and is often used in early drug discovery for rapid screening.[20][21]

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Setup : In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation : Shake the microplate at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitation Detection and Quantification :

-

Nephelometry : Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

HPLC-UV Analysis : Alternatively, filter the samples using a 96-well filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV analysis.[22]

-

-

Data Analysis : The kinetic solubility is the concentration at which precipitation is observed.

Factors Influencing the Solubility Profile

A robust understanding of the factors that can alter solubility is crucial for experimental design and data interpretation.

Caption: Key Factors Affecting Solubility

The Impact of pH

As a salt of a weak base, the solubility of this compound is expected to be significantly higher in acidic conditions and decrease as the pH approaches and surpasses the pKa of the piperidine moiety.[9][23] A pH-solubility profile should be generated to map this relationship, which is critical for predicting its behavior in the gastrointestinal tract.

The Common Ion Effect in Practice

The presence of chloride ions from sources other than the API itself can reduce its solubility.[10][12] This is an important consideration for formulation, as excipients such as sodium chloride are common. It is also relevant for in vitro dissolution studies in biorelevant media, which often contain significant concentrations of chloride.[3]

The Risk of Disproportionation

The conversion of the hydrochloride salt to the free base can be triggered by a localized increase in pH.[13] This can be caused by certain excipients in a solid formulation or by the pH of the surrounding medium in a suspension.[16] The potential for disproportionation should be assessed, as it can lead to a dramatic decrease in solubility and bioavailability.[14][15]

Conclusion

References

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929.

-

Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link]

- Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. University of Karachi Research Repository.

-

Zafar, S., Akhtar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

- Serajuddin, A. T. M., & Pudipeddi, M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of pharmaceutical sciences, 94(2), 404–412.

-

Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

- White, K., & Presley, C. (2024). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.

-

Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. PCBIS. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

BYJU'S. (2021). Common Ion Effect. BYJU'S. [Link]

-

CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Ezembu, I. C., & Oformike, L. A. (2021). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 8(1), 1-6.

- Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.

-

FlinnScientific. (2020, June 30). Common Ion Effect - NaCl and HCl [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]

- ResearchGate. (n.d.). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.

-

National Center for Biotechnology Information. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. National Institutes of Health. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

- Gibson, E. K. (2007).

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem. [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

-

ACS Publications. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [Link]

-

National Center for Biotechnology Information. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

- Purdue University. (n.d.).

-

PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate. PharmaCompass. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. jchemlett.com [jchemlett.com]

- 4. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. google.com [google.com]

- 12. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 14. researchgate.net [researchgate.net]

- 15. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. enamine.net [enamine.net]

- 20. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. static1.squarespace.com [static1.squarespace.com]

- 23. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Foreword: Navigating the Spectroscopic Landscape of Chiral Piperidines

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. The precise three-dimensional arrangement of its constituent atoms, dictated by the stereocenter at the C2 position of the piperidine ring, is crucial for its biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the analytical backbone for the comprehensive characterization of this molecule.